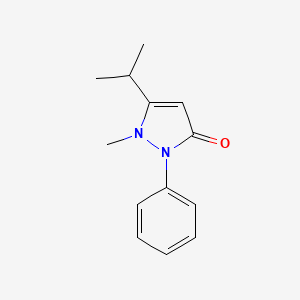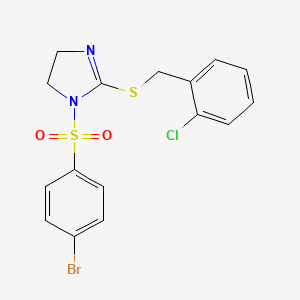![molecular formula C17H11F6N3OS B2446155 2-(metil(4-(trifluorometil)benzo[d]tiazol-2-il)amino)-N-(2,3,4-trifluorofenil)acetamida CAS No. 1396807-60-5](/img/structure/B2446155.png)
2-(metil(4-(trifluorometil)benzo[d]tiazol-2-il)amino)-N-(2,3,4-trifluorofenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H11F6N3OS and its molecular weight is 419.35. The purity is usually 95%.
BenchChem offers high-quality 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2,3,4-trifluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto 4-(5-(trifluorometil)benzo[d]tiazol-2-il)benceno-1,3-diol ha demostrado una potente inhibición de la actividad tirosinasa, superando al ácido kójico en 55 veces . Los inhibidores de la tirosinasa son relevantes en el cuidado de la piel y los cosméticos debido a su papel en la producción de melanina.
- Se ha investigado la síntesis y aplicación de trifluorometilpiridinas, que comparten algunas similitudes estructurales con este compuesto, por sus propiedades pesticidas .
Actividad antioxidante
Agroquímicos y pesticidas
Química de materiales y polímeros
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Its chemical structure suggests that it may have good bioavailability due to the presence of functional groups that enhance solubility and permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific targets and mode of action, it’s challenging to predict its effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, changes in pH can affect the compound’s ionization state, potentially altering its interaction with targets. Similarly, high temperatures may increase the compound’s rate of degradation, reducing its efficacy .
Propiedades
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]-N-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3OS/c1-26(7-12(27)24-10-6-5-9(18)13(19)14(10)20)16-25-15-8(17(21,22)23)3-2-4-11(15)28-16/h2-6H,7H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKSAJYGEVCBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C(=C(C=C1)F)F)F)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyrimidin-2-ylamino]acetic acid](/img/structure/B2446072.png)

![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)



![2,4-dimethoxy-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2446085.png)

![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

